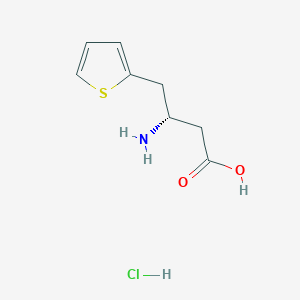

(S)-3-Amino-4-(2-thienyl)butanoic acid hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

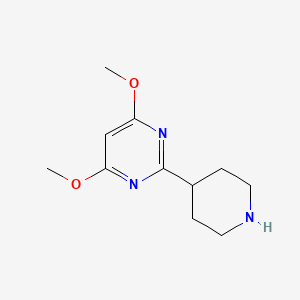

“(S)-3-Amino-4-(2-thienyl)butanoic acid hydrochloride” is a compound with the molecular formula C8H12ClNO2S . It is also known by other names such as “(S)-3-AMINO-4-(2-THIENYL)BUTANOIC ACID HYDROCHLORIDE” and “(3S)-3-amino-4-thiophen-2-ylbutanoic acid;hydrochloride” among others .

Molecular Structure Analysis

The molecular structure of “(S)-3-Amino-4-(2-thienyl)butanoic acid hydrochloride” can be represented by the InChI stringInChI=1S/C8H11NO2S.ClH/c9-6(5-8(10)11)4-7-2-1-3-12-7;/h1-3,6H,4-5,9H2,(H,10,11);1H/t6-;/m1./s1 . The compound has a molecular weight of 221.71 g/mol . Physical And Chemical Properties Analysis

“(S)-3-Amino-4-(2-thienyl)butanoic acid hydrochloride” has a molecular weight of 221.71 g/mol . It has 3 hydrogen bond donors and 4 hydrogen bond acceptors . The compound also has a rotatable bond count of 4 .Applications De Recherche Scientifique

Medicine: Antimicrobial Agent Development

The organotin (IV) derivatives of 4-(2-thienyl)butyric acid, a compound structurally related to (S)-3-Amino-4-(2-thienyl)butanoic acid hydrochloride, have shown promising antimicrobial properties . These derivatives have been tested against various bacterial strains and fungi, indicating potential use in developing new antimicrobial drugs. The ability to interfere with bacterial cell wall formation and prevent cellular content leakage could be pivotal in treating resistant microbial infections.

Agriculture: Plant Growth Regulation

Indole-3-butyric acid (IBA), another derivative of butyric acid, is widely used as a plant growth hormone . By extension, (S)-3-Amino-4-(2-thienyl)butanoic acid hydrochloride could be explored for its effects on plant growth and development, potentially acting as a regulator for root initiation and plant tissue culture applications.

Material Science: Electro-Optical Applications

Thiophene derivatives are known for their role in electro-optical applications due to their conductive properties . (S)-3-Amino-4-(2-thienyl)butanoic acid hydrochloride could be utilized in the development of organic semiconductors, solar cells, or light-emitting diodes (LEDs), contributing to advancements in material sciences.

Environmental Science: Corrosion Inhibition

Compounds containing thiophene rings have demonstrated corrosion inhibition abilities for metals in acidic solutions . (S)-3-Amino-4-(2-thienyl)butanoic acid hydrochloride could be researched as a corrosion inhibitor in environmental science, helping protect infrastructure and machinery from corrosive damage.

Propriétés

IUPAC Name |

(3S)-3-amino-4-thiophen-2-ylbutanoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2S.ClH/c9-6(5-8(10)11)4-7-2-1-3-12-7;/h1-3,6H,4-5,9H2,(H,10,11);1H/t6-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPMHHGFSWLCCBH-FYZOBXCZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CC(CC(=O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CSC(=C1)C[C@H](CC(=O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClNO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60375862 |

Source

|

| Record name | (3S)-3-Amino-4-(thiophen-2-yl)butanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60375862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

332061-90-2 |

Source

|

| Record name | (3S)-3-Amino-4-(thiophen-2-yl)butanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60375862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3,5-Bis(methylsulfonyl)phenyl]methanol](/img/structure/B1302818.png)

![Methyl 3-[(4,6-dimethylpyrimidin-2-yl)amino]thiophene-2-carboxylate](/img/structure/B1302819.png)

![4-(8,9-Dihydropyrido[2,3-b]-1,6-naphthyridin-7(6H)-yl)-4-oxobutanoic acid](/img/structure/B1302821.png)

![4-{5-[(Dimethylamino)sulfonyl]-2,3-dihydro-1H-indol-1-yl}-4-oxobutanoic acid](/img/structure/B1302824.png)

![7-{[(4-Methoxyphenyl)sulfonyl]amino}-1H-indole-2-carboxylic acid](/img/structure/B1302831.png)

![5-Isopropyl-5,6-dihydro-4h-pyrrolo[1,2-a]-[1,4]benzodiazepine-4-carboxylic acid](/img/structure/B1302835.png)